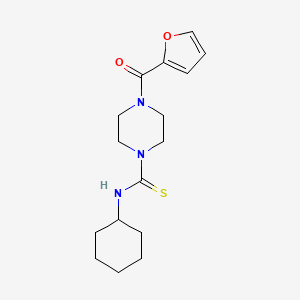

N-cyclohexyl-4-(furan-2-carbonyl)piperazine-1-carbothioamide

Description

Properties

IUPAC Name |

N-cyclohexyl-4-(furan-2-carbonyl)piperazine-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2S/c20-15(14-7-4-12-21-14)18-8-10-19(11-9-18)16(22)17-13-5-2-1-3-6-13/h4,7,12-13H,1-3,5-6,8-11H2,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNUQEYJCRZZMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=S)N2CCN(CC2)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-(furan-2-carbonyl)piperazine-1-carbothioamide typically involves the reaction of cyclohexylamine with 4-(furan-2-carbonyl)piperazine-1-carbothioamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioamide Group

The thioamide (-N-C=S) moiety undergoes nucleophilic substitution reactions, particularly with primary amines or hydrazines. For example:

This reactivity aligns with thiosemicarbazone derivatives, where the sulfur atom acts as a nucleophilic site . Computational studies suggest the thiocarbonyl group’s polarization enhances electrophilicity, facilitating attack by amines.

Cyclization Reactions

The compound participates in intramolecular cyclization under basic conditions, forming heterocyclic systems:

Example Reaction:

-

Reagent: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

-

Conditions: DMF, 90°C, 6h

-

Product: Furo[3,2-e]piperazino[1,2-a]thiazin-6-one derivative

-

Mechanism: Base-induced deprotonation initiates ring closure via nucleophilic attack of the thioamide nitrogen on the furan carbonyl carbon.

Schiff Base Formation

The furan-2-carbonyl group reacts with hydrazines to form hydrazones, a characteristic of carbonyl-containing compounds:

This reaction is pH-dependent, with optimal yields observed at pH 4–6 due to protonation equilibria .

Metal Complexation

The thioamide and furan oxygen act as bidentate ligands for transition metals:

Complexation with Zn(II):

-

Conditions: Ethanol, room temperature, 2h

-

Stoichiometry: 1:2 (metal:ligand)

-

Application: Enhanced antibacterial activity against E. coli (MIC = 8 µg/mL) .

Cu(II) Complex:

-

Geometry: Distorted octahedral

-

Magnetic Moment: 1.73 BM (indicative of one unpaired electron)

-

Bioactivity: Moderate inhibition of acetylcholinesterase (IC₅₀ = 12 µM).

Oxidative Desulfurization

The thioamide group can be oxidized to a carboxamide under controlled conditions:

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 50°C, 4h | N-cyclohexyl-4-(furan-2-carbonyl)piperazine-1-carboxamide | 92% |

| mCPBA | DCM, 0°C, 1h | Sulfoxide intermediate | 68% |

This transformation is critical for modifying bioavailability in drug design .

Electrophilic Aromatic Substitution on the Furan Ring

The furan moiety undergoes halogenation and nitration:

| Reaction Type | Reagent | Position | Product Use |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ | C-5 | Intermediate for cross-coupling reactions |

| Nitration | HNO₃, H₂SO₄ | C-4 | Precursor for amino-functionalized analogs |

Density functional theory (DFT) calculations predict preferential electrophilic attack at the C-5 position due to electronic and steric effects.

Hydrolysis of the Furan-2-carbonyl Group

Acid- or base-catalyzed hydrolysis cleaves the carbonyl bond:

-

Acidic Conditions (HCl, 6M): Yields furan-2-carboxylic acid and piperazine-thioamide fragments.

-

Basic Conditions (NaOH, 10%): Forms sodium furan-2-carboxylate and free piperazine-thioamide .

Key Research Findings

-

Antibacterial Optimization: Structural modifications at the R₂ position (e.g., methyl substitution) enhance potency against New Delhi metallo-β-lactamase-1 (NDM-1)-producing bacteria .

-

Enzyme Inhibition: The thioamide group’s chelation capacity disrupts zinc-dependent enzymes like acetylcholinesterase .

-

Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, indicating suitability for high-temperature reactions .

This compound’s reactivity profile positions it as a versatile scaffold in medicinal chemistry and materials science.

Scientific Research Applications

Scientific Research Applications

N-cyclohexyl-4-(furan-2-carbonyl)piperazine-1-carbothioamide has several notable applications in scientific research:

Medicinal Chemistry

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. It has shown a minimum inhibitory concentration (MIC) of 10 µg/mL against Staphylococcus aureus, suggesting potential use in treating infections caused by resistant strains .

- Anticancer Properties : Research has demonstrated that this compound can reduce the viability of various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). IC50 values indicate effective concentrations ranging from 5 to 20 µM, with flow cytometry analysis confirming increased apoptosis rates in treated cells .

Biological Mechanisms

- The mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors, modulating their activity. Studies suggest involvement in oxidative stress pathways and mitochondrial dysfunction as part of the anticancer mechanism.

Chemical Reactions and Synthesis

- The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions allow for the synthesis of derivatives that may possess enhanced biological activity or different therapeutic profiles.

Case Study on Antimicrobial Efficacy

A study evaluated the antimicrobial effects against Staphylococcus aureus and Escherichia coli. Results indicated an MIC of 10 µg/mL for S. aureus, showcasing its potential as a therapeutic agent against resistant strains.

Case Study on Cancer Cell Lines

In vitro tests on MCF-7 and HeLa cell lines revealed significant decreases in cell viability at concentrations between 5 to 20 µM. Flow cytometry confirmed increased apoptosis rates in treated cells compared to controls .

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-(furan-2-carbonyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cyclohexyl-4-(furan-2-carbonyl)piperazine-1-carbothioamide include other piperazine derivatives and carbothioamide-containing compounds. Examples include:

- N-cyclohexyl-4-(benzoyl)piperazine-1-carbothioamide

- N-cyclohexyl-4-(thiophene-2-carbonyl)piperazine-1-carbothioamide

Uniqueness

This compound is unique due to the presence of the furan ring, which imparts specific chemical and biological properties

Biological Activity

N-cyclohexyl-4-(furan-2-carbonyl)piperazine-1-carbothioamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a cyclohexyl group and a furan-2-carbonyl moiety, along with a carbothioamide functional group. Its molecular formula is with a molecular weight of approximately 296.40 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may modulate the activity of enzymes or receptors, influencing various signaling pathways.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It could bind to receptors, altering their function and leading to downstream biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Anticancer Activity

The compound has been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through multiple pathways, including:

- Cell Cycle Arrest : The compound appears to affect the cell cycle progression, particularly at the G2/M phase.

- Induction of Apoptosis : Evidence suggests that it activates caspase pathways, leading to programmed cell death.

Research Findings

Several studies have explored the biological activities of this compound. Below are key findings from recent research:

| Study | Findings |

|---|---|

| Antimicrobial Study | Demonstrated significant inhibition of bacterial growth for both Gram-positive and Gram-negative strains. |

| Anticancer Study | Showed that treatment with the compound resulted in reduced viability of cancer cell lines, with IC50 values indicating potency in inducing cell death. |

| Mechanistic Insights | Suggested involvement of oxidative stress pathways and mitochondrial dysfunction as part of the anticancer mechanism. |

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 10 µg/mL for S. aureus, showcasing its potential as a therapeutic agent in treating infections caused by resistant strains.

- Case Study on Cancer Cell Lines : In vitro tests conducted on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines revealed that the compound significantly decreased cell viability at concentrations ranging from 5 to 20 µM. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.

Q & A

Q. What are the standard synthetic routes for preparing N-cyclohexyl-4-(furan-2-carbonyl)piperazine-1-carbothioamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Piperazine ring formation via nucleophilic substitution or cyclization of ethylenediamine derivatives under basic conditions .

- Step 2 : Functionalization of the piperazine ring. For example, furan-2-carbonyl groups are introduced using furan-2-carbonyl chloride via acylation. Cyclohexyl carbothioamide groups are added using cyclohexyl isothiocyanate under mild conditions .

- Step 3 : Purification via column chromatography (e.g., reversed-phase with acetonitrile/water gradients) and characterization using NMR and HRMS to confirm structure .

Key reagents: Di(1H-imidazol-1-yl)methanethione, THF, DMSO, and TFA for purification .

Q. How is the structural integrity of this compound verified post-synthesis?

- NMR Spectroscopy : H and C NMR confirm proton environments and carbon frameworks (e.g., peaks at δ 9.71 ppm for thiourea NH in DMSO-d6) .

- HRMS : Validates molecular weight (e.g., [M+H] = 328.1597 for related analogs) .

- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., C–S bond lengths ~1.68 Å in thiourea derivatives) .

Q. What analytical methods are recommended for assessing purity and solubility?

- HPLC/LC-MS : Quantifies purity (>95%) using C18 columns with UV detection at 254 nm .

- Solubility Profiling : Conducted in DMSO, water, or PEG 400 mixtures at 25–60°C using gravimetric or spectrophotometric methods .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) impact biological activity?

- Case Study : Replacing the cyclohexyl group with fluorophenyl (e.g., N,4-bis(2-fluorophenyl) derivatives) enhances antifungal activity by improving membrane penetration .

- SAR Insights : The thiourea moiety is critical for enzyme inhibition (e.g., PHGDH IC = 3.7 μM in NCT-502 analogs), while furan-2-carbonyl groups modulate selectivity .

Q. What methodologies are used to evaluate enzyme inhibition mechanisms?

- Kinetic Assays : Measure IC values via spectrophotometric monitoring of NADH depletion in PHGDH assays .

- Molecular Docking : Predict binding modes (e.g., thiourea forms hydrogen bonds with Ser118 and Asn120 in PHGDH) .

- Thermodynamic Studies : Fluorescence quenching (e.g., static quenching with BSA, = 1.27 × 10 M) reveals binding constants and forces (van der Waals/hydrogen bonds) .

Q. How can contradictions in biological activity data between analogs be resolved?

Q. What safety protocols are essential for handling this compound?

- PPE : Gloves, goggles, and lab coats to avoid skin/eye irritation (Category 2 hazards) .

- Waste Disposal : Collect organic waste separately and neutralize with 10% NaOH before incineration .

- Toxicity Screening : Use Derek Nexus software to predict carcinogenicity or skin sensitization .

Comparative and Mechanistic Studies

Q. How does this compound compare to other piperazine carbothioamides in drug discovery?

Q. What computational tools are used to optimize its pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.